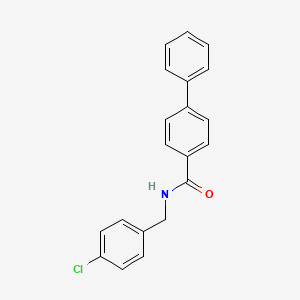
N-(4-chlorobenzyl)biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)biphenyl-4-carboxamide is an organic compound that belongs to the class of biphenyl carboxamides. It is characterized by the presence of a biphenyl core structure with a carboxamide group and a 4-chlorobenzyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 4-chlorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted biphenyl carboxamides .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters and leading to increased neurotransmitter levels. This mechanism is relevant for its potential use in treating neurological disorders .
Comparison with Similar Compounds
N-(4-chlorobenzyl)biphenyl-4-carboxamide can be compared with other biphenyl carboxamide derivatives, such as:
N-benzylbiphenyl-4-carboxamide: Lacks the 4-chlorobenzyl substituent, which may affect its chemical reactivity and biological activity.
N-(4-methylbenzyl)biphenyl-4-carboxamide: Contains a methyl group instead of a chlorine atom, potentially altering its physical and chemical properties.
N-(4-fluorobenzyl)biphenyl-4-carboxamide: The presence of a fluorine atom can influence its electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C20H16ClNO |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-phenylbenzamide |
InChI |
InChI=1S/C20H16ClNO/c21-19-12-6-15(7-13-19)14-22-20(23)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,14H2,(H,22,23) |
InChI Key |
LMBOCAMGMCATGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















